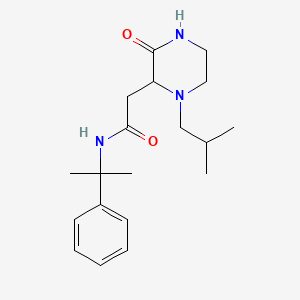![molecular formula C18H13BrN2O2S B5291346 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5291346.png)
3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFA belongs to the family of acrylonitrile derivatives and is known for its unique chemical structure and properties. In
作用機序
3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile works by inhibiting the activity of ADP-ribosylation factors (ARFs), which are essential for the formation and maintenance of the Golgi apparatus. 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile binds to ARFs and prevents them from functioning properly, leading to the disruption of the Golgi apparatus. This disruption can be used to study the mechanisms of protein transport and secretion.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have a number of biochemical and physiological effects. In addition to its effects on the Golgi apparatus, 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the activity of phospholipase D, an enzyme involved in the regulation of membrane traffic. 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
実験室実験の利点と制限
3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has several advantages for use in lab experiments. It is a potent and specific inhibitor of ARFs, making it a valuable tool for studying intracellular transport and membrane trafficking. 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is also relatively easy to use and has a well-established protocol for its use in lab experiments. However, there are also some limitations to the use of 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. It can be toxic to cells at high concentrations, and its effects on the Golgi apparatus can be reversible, making it difficult to use for long-term studies.
将来の方向性
There are several future directions for research on 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is the development of new derivatives of 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile that may have improved properties for use in lab experiments. Another area of interest is the use of 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile in combination with other drugs to enhance its effects on cancer cells. Finally, there is interest in using 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile to study the mechanisms of protein transport and secretion in more detail, including the role of ARFs in these processes.
Conclusion:
In conclusion, 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile, or 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile, is a chemical compound with significant potential for use in scientific research. Its unique chemical structure and properties make it a valuable tool for studying intracellular transport and membrane trafficking. While there are limitations to its use, ongoing research on 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is likely to lead to new insights into the mechanisms of protein transport and secretion, as well as potential new treatments for cancer and other diseases.
合成法
The synthesis of 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile involves a multi-step process that starts with the reaction of 5-bromo-2-furaldehyde with ethyl cyanoacetate to form 5-bromo-2-furanacrylic acid ethyl ester. This intermediate is then reacted with 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine to form 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. The synthesis of 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is a complex process that requires expertise in organic chemistry and careful attention to detail.
科学的研究の応用
3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in scientific research. One of the most significant applications of 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is its use as a tool to study intracellular transport and membrane trafficking. 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to disrupt the Golgi apparatus, a cellular organelle involved in the processing and sorting of proteins. By disrupting the Golgi apparatus, 3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile can be used to study the mechanisms of protein transport and secretion.
特性
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-2-22-14-5-3-12(4-6-14)16-11-24-18(21-16)13(10-20)9-15-7-8-17(19)23-15/h3-9,11H,2H2,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCBDJRQMSXEMD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5291264.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5291277.png)
![{4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
![2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291286.png)
![2-methyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5291296.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5291301.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5291313.png)
![N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5291318.png)
![rel-(4aS,8aR)-6-[(5-chloro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291323.png)
![2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5291329.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5291334.png)
![2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5291341.png)